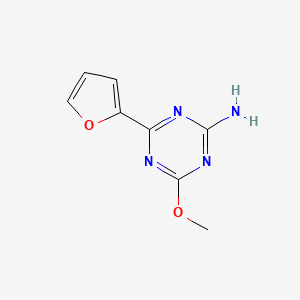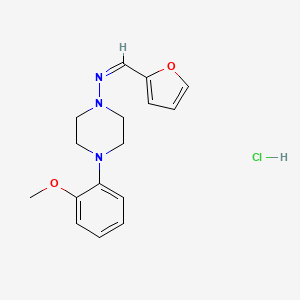![molecular formula C20H30N2O3 B5538904 N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)
N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar piperidine derivatives involves multi-step reactions, starting from basic piperidine structures and incorporating various functional groups through reactions such as acetylation, chloroacetylation, and benzylation. The process may involve the use of reagents like chloracetyl chloride, benzoyl chloride, and sodium hydride in solvents such as N,N-Dimethylformamide (DMF) under controlled conditions to achieve the desired substitutions and modifications on the piperidine ring (H. Sugimoto et al., 1990; H. Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide and similar compounds is characterized by the presence of a piperidine ring, which is a common structural motif in medicinal chemistry due to its versatility and pharmacological properties. The specific functional groups attached to the piperidine ring, such as the benzoyl and acetamide groups, play a crucial role in determining the compound's reactivity and interaction with biological targets (A. Camerman et al., 2005).
Chemical Reactions and Properties
N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide can undergo various chemical reactions, including acyl-exchange reactions with amines to form N-substituted amides, which are significant in the synthesis of pharmacologically active compounds. These reactions are facilitated by the presence of reactive functional groups that allow for the introduction of new pharmacophores or modification of existing ones to enhance biological activity (H. Tani et al., 1964).
Physical Properties Analysis
The physical properties of N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of hydrophobic and hydrophilic functional groups can affect the compound's solubility in different solvents, which is crucial for its formulation and delivery in a pharmacological context. The crystalline structure, determined through techniques like X-ray crystallography, provides insights into the compound's stability and reactivity (D. Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide, such as reactivity with nucleophiles and electrophiles, acidity/basicity of functional groups, and stability under various conditions, are critical for its potential as a pharmacological agent. Understanding these properties helps in predicting the compound's behavior in biological systems and its interactions with enzymes, receptors, and other biomolecules (B. E. Ivanov et al., 1968).
Aplicaciones Científicas De Investigación
Pharmaceutical Compositions and Therapeutics : A study details the use of a similar compound in pharmaceutical compositions and therapeutics, highlighting its potential in medicinal chemistry (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Synthesis of N-Substituted Amides : Research on the acyl-exchange reactions of N-acyl lactams with amines, including piperidine derivatives, offers insights into synthetic pathways for creating compounds like the one (H. Tani, N. Oguni, & T. Araki, 1964).
Anti-Acetylcholinesterase Activity : A study on piperidine derivatives, including N-benzoylaminoethyl derivatives, highlights their potential anti-acetylcholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer's (H. Sugimoto et al., 1990).
DNA and Protein Binding Studies : Research on paracetamol derivatives, similar in structure to the compound , explores their DNA-binding interactions and protein-binding interactions, indicating potential applications in biochemistry and molecular biology (N. Raj, 2020).
Novel Anxiolytics : A study on diarylacetylene piperidinyl amides, including similar compounds, demonstrates potential anxiolytic properties, suggesting applications in the treatment of anxiety disorders (C. P. Kordik et al., 2006).
Propiedades
IUPAC Name |
N-[[1-[3-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-15(23)21-14-17-8-11-22(12-9-17)19(24)18-6-4-5-16(13-18)7-10-20(2,3)25/h4-6,13,17,25H,7-12,14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEVSASESFDFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)C(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)



![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)
![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)
![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)